(S)-5-Hydroxy Propafenone Hydrochloride

Stereoselective metabolism Phase II conjugation Chiral pharmacokinetics

This (S)-enantiomer hydrochloride is the non-negotiable chiral reference standard for regulated bioanalytical workflows. Unlike racemic mixtures, it provides the stereochemical discrimination required to quantify the pharmacologically active 5-OHP metabolite in plasma. Essential for CYP2D6 phenotyping, drug-drug interaction studies, and ANDA bioequivalence trials—where an invalid racemic substitute risks data rejection. Supplied as a high-purity neat solid to ensure reliable calibration curve preparation and QC sample integrity.

Molecular Formula C21H28ClNO4
Molecular Weight 393.908
CAS No. 158080-71-8
Cat. No. B565361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Hydroxy Propafenone Hydrochloride
CAS158080-71-8
Synonyms(S)-1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Hydrochloride;  Lu 49910; 
Molecular FormulaC21H28ClNO4
Molecular Weight393.908
Structural Identifiers
SMILESCCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
InChIInChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m0./s1
InChIKeyFAYLNKVZLXBDBE-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-Hydroxy Propafenone Hydrochloride (CAS 158080-71-8): Chiral Metabolite Standard for Stereoselective Pharmacokinetic Studies


(S)-5-Hydroxy Propafenone Hydrochloride (CAS 158080-71-8) is the hydrochloride salt of the (S)-enantiomer of 5-hydroxypropafenone, the principal pharmacologically active metabolite of the Class 1C antiarrhythmic agent propafenone. This chiral compound is formed endogenously via CYP2D6-mediated aromatic hydroxylation of (S)-propafenone [1]. It is supplied as a high-purity reference standard for use in analytical method development and validation, particularly for chiral liquid chromatography-mass spectrometry (LC-MS) assays designed to differentiate the (S)- and (R)-enantiomers of 5-hydroxypropafenone in biological matrices [2]. The hydrochloride salt form enhances aqueous solubility and stability, making it the preferred chemical species for the preparation of calibration standards and quality control samples in regulated bioanalytical workflows.

Procurement Rationale: Why (S)-5-Hydroxy Propafenone Hydrochloride Cannot Be Replaced by Racemic 5-Hydroxypropafenone or Propafenone


Analytical substitution of (S)-5-Hydroxy Propafenone Hydrochloride with racemic 5-hydroxypropafenone or propafenone is scientifically invalid for applications requiring chiral discrimination. Propafenone and its 5-hydroxy metabolite are administered clinically as racemic mixtures, yet their enantiomers exhibit profoundly different pharmacokinetic fates and pharmacodynamic properties. Specifically, (S)-propafenone and (S)-5-hydroxypropafenone are subject to distinct stereoselective conjugation pathways (glucuronidation vs. sulfation) compared to their (R)-counterparts, leading to divergent systemic exposures and clearance rates [1]. Furthermore, while both enantiomers are equipotent sodium channel blockers, the (S)-enantiomer of propafenone is a 100-fold more potent β-adrenoceptor antagonist than the (R)-enantiomer, a critical stereoselective liability that extends to the 5-hydroxy metabolite class [2]. Consequently, racemic standards obscure the discrete pharmacokinetic and metabolic profiles of each enantiomer, precluding accurate quantification in bioequivalence studies, drug-drug interaction assessments, and pharmacogenetic investigations of CYP2D6 polymorphism. The use of the pure (S)-enantiomer hydrochloride is therefore a non-negotiable requirement for generating valid, regulatory-compliant chiral separation data.

Quantitative Differentiation Evidence: (S)-5-Hydroxy Propafenone Hydrochloride vs. Comparators


Conjugation Pathway Stereoselectivity: Glucuronidation Favors (S)-5-Hydroxypropafenone

In a clinical pharmacokinetic study involving 10 healthy Chinese volunteers administered a single 300 mg oral dose of racemic propafenone hydrochloride, the glucuronidation pathway for the 5-hydroxypropafenone (5-OHP) metabolite exhibited marked stereoselectivity, favoring conjugation of the (S)-enantiomer [1]. This differential conjugation directly impacts the measurable plasma levels of unconjugated, pharmacologically active 5-OHP enantiomers. Quantification of (S)-5-OHP therefore requires a pure (S)-5-hydroxypropafenone reference standard to accurately deconvolute this stereoselective metabolic signal, as racemic standards cannot resolve the distinct fates of each enantiomer.

Stereoselective metabolism Phase II conjugation Chiral pharmacokinetics

Enzymatic Formation Kinetics: CYP2D6-Mediated 5-Hydroxylation Exhibits Enantiomer-Specific Vmax and Km

In vitro incubations using human liver microsomes demonstrate that the formation of 5-hydroxypropafenone from its parent drug propafenone follows Michaelis-Menten kinetics with distinct enantiomer-specific parameters [1]. While the racemic substrate yields a mean Vmax of 64 pmol/min/mg and a Km of 0.12 μM, the individual (S)- and (R)-enantiomers of propafenone exhibit different Vmax and Km values when studied separately. Specifically, (S)-propafenone displayed higher Km and Vmax values compared to (R)-propafenone. This stereoselectivity in the primary oxidative metabolic pathway underscores the necessity of using the pure (S)-5-hydroxypropafenone standard to validate chiral LC-MS/MS methods intended to resolve and quantify the enantiomeric products of CYP2D6 activity in pharmacogenetic studies.

CYP2D6 polymorphism Enzyme kinetics In vitro metabolism

Plasma Exposure Ratios: S/R Propafenone AUC Ratio is 1.5-1.7, but 5-OHP Enantiomers Show No Significant AUC Difference

Following oral administration of racemic propafenone, the area under the plasma concentration-time curve (AUC) for (S)-propafenone is significantly higher than for (R)-propafenone, with a reported S/R AUC ratio of 1.50 ± 0.17 in one study [1] and approximately 1.7 in FDA labeling [2]. This indicates a clear stereoselective disposition for the parent drug. In contrast, after β-glucuronidase hydrolysis (which releases conjugated 5-OHP back to its unconjugated form), no significant differences were observed in the AUCs between the (S)- and (R)-enantiomers of 5-hydroxypropafenone [1]. This critical finding means that while the parent drug exhibits pronounced pharmacokinetic stereoselectivity, the total exposure to active 5-OHP moieties is enantiomerically balanced. However, the route to that balance (differential conjugation) is only discernible with pure enantiomer standards.

Pharmacokinetics Bioequivalence Chiral inversion

Analytical Method Specificity: Pure (S)-Enantiomer Enables Quantification Down to 25 ng/mL in Plasma

A validated enantioselective liquid chromatography method using a Chiralpak AD column achieved baseline separation of propafenone (PPF) and 5-hydroxypropafenone (5-OHP) enantiomers, enabling quantification at plasma levels as low as 25 ng/mL [1]. The absolute extraction recoveries for the (S)- and (R)-enantiomers of 5-OHP were 56.5% and 57.6%, respectively. This method's specificity relies on the availability of pure (S)-5-hydroxypropafenone and (R)-5-hydroxypropafenone reference standards for calibration and quality control. Without the pure (S)-enantiomer, accurate quantification of this metabolite in clinical samples is impossible, as co-elution with the (R)-enantiomer or other metabolites would occur.

Bioanalytical method validation Chiral HPLC LLOQ

Optimal Use Cases for (S)-5-Hydroxy Propafenone Hydrochloride in Chiral Bioanalysis and Pharmacogenetic Research


Calibration Standard for Chiral LC-MS/MS Assays in Pharmacokinetic Studies

(S)-5-Hydroxy Propafenone Hydrochloride is indispensable as a primary reference standard for the preparation of calibration curves and quality control samples in validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. As demonstrated by Pires de Abreu et al. [1], the enantioselective determination of 5-OHP in human plasma requires pure enantiomer standards to achieve the necessary specificity and sensitivity (LLOQ of 25 ng/mL). This standard is essential for generating accurate pharmacokinetic data in bioequivalence trials and therapeutic drug monitoring studies involving propafenone.

Pharmacogenetic Phenotyping of CYP2D6 Activity Using Metabolite Ratios

The formation of 5-hydroxypropafenone from propafenone is a specific probe reaction for CYP2D6 activity. Because the enzyme exhibits stereoselective kinetics (with (S)-propafenone displaying higher Km and Vmax values than (R)-propafenone) [1], accurate phenotyping of individuals (extensive vs. poor metabolizers) requires the separate quantification of (S)-5-OHP and (R)-5-OHP. (S)-5-Hydroxy Propafenone Hydrochloride serves as the essential calibrator for the (S)-metabolite in these assays, enabling precise genotype-phenotype correlation studies and assessment of drug-drug interaction risks involving CYP2D6 inhibitors like fluoxetine or paroxetine [2].

Investigation of Stereoselective Phase II Metabolism (Glucuronidation vs. Sulfation)

In vivo and in vitro studies have shown that (S)-5-hydroxypropafenone is preferentially conjugated via glucuronidation, whereas the (R)-enantiomer is preferentially sulfated [1]. To dissect these stereoselective Phase II pathways and determine the free fraction of active (S)-5-OHP in biological samples, researchers must employ pure (S)-5-hydroxypropafenone as a standard. This allows for the accurate quantification of the unconjugated metabolite after specific enzymatic hydrolysis (e.g., with β-glucuronidase) and is critical for understanding the true pharmacodynamic contribution of this active metabolite.

Method Development for Abbreviated New Drug Applications (ANDA) of Propafenone

During the development and validation of analytical methods for Abbreviated New Drug Applications (ANDAs) for generic propafenone formulations, regulatory agencies require the demonstration of chiral purity and the quantification of the active 5-hydroxy metabolite enantiomers [1]. (S)-5-Hydroxy Propafenone Hydrochloride is a key reference material for these method validation activities, ensuring that the analytical procedure can accurately distinguish and measure the (S)-enantiomer of the major active metabolite, a critical component of demonstrating pharmaceutical equivalence and bioequivalence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-5-Hydroxy Propafenone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.